molecular formula C17H19N B14209044 3,3-Bis(4-methylphenyl)prop-2-en-1-amine CAS No. 824937-91-9

3,3-Bis(4-methylphenyl)prop-2-en-1-amine

Cat. No.: B14209044
CAS No.: 824937-91-9
M. Wt: 237.34 g/mol
InChI Key: XSTVKIJLLJHICX-UHFFFAOYSA-N
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Description

3,3-Bis(4-methylphenyl)prop-2-en-1-amine is an organic compound characterized by the presence of two 4-methylphenyl groups attached to a prop-2-en-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methylphenyl)prop-2-en-1-amine typically involves the reaction of 4-methylbenzaldehyde with an appropriate amine under specific conditions. One common method is the Claisen-Schmidt condensation reaction, where 4-methylbenzaldehyde reacts with an amine in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

824937-91-9

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

3,3-bis(4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12,18H2,1-2H3

InChI Key

XSTVKIJLLJHICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN)C2=CC=C(C=C2)C

Origin of Product

United States

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